(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a benzothiophene moiety, a dimethylamino group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Derivative: The synthesis begins with the preparation of the 3-chloro-1-benzothiophene-2-yl derivative. This can be achieved through the chlorination of benzothiophene using reagents such as thionyl chloride or phosphorus pentachloride.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be accomplished by reacting the benzothiophene derivative with an appropriate aldehyde and an amine under acidic or basic conditions.
Introduction of Dimethylamino Group: The final step is the introduction of the dimethylamino group. This can be achieved by reacting the intermediate compound with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the benzylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the chloro group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole or benzylidene derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Activity: Research has indicated that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments, providing vibrant colors and stability.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Comparison:
Structural Differences: While cetylpyridinium chloride and domiphen bromide are quaternary ammonium compounds, (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one contains an oxazole ring and a benzothiophene moiety, making it structurally unique.
Biological Activity: The compound’s unique structure may confer different biological activities compared to cetylpyridinium chloride and domiphen bromide, potentially offering advantages in specific applications such as anticancer therapy.
Properties
IUPAC Name |
(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-23(2)13-9-7-12(8-10-13)11-15-20(24)25-19(22-15)18-17(21)14-5-3-4-6-16(14)26-18/h3-11H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBQLIUBMUSNJ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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